molecular formula C6H13NO B14756996 Ethenamine, 1-ethoxy-N,N-dimethyl- CAS No. 816-65-9

Ethenamine, 1-ethoxy-N,N-dimethyl-

Cat. No.: B14756996
CAS No.: 816-65-9
M. Wt: 115.17 g/mol
InChI Key: BQGJNCWENLLBSP-UHFFFAOYSA-N
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Description

Ethenamine, 1-ethoxy-N,N-dimethyl- (CAS 816-65-9) is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This chemical is a derivative of ethanamine, characterized by an ethoxy group and two methyl groups attached to the nitrogen atom . It is supplied as a colorless liquid and serves as a versatile chemical intermediate in the synthesis of various specialized compounds . Its primary research and development value lies in its application as a key building block for pharmaceuticals and agrochemicals . Compounds with similar structural motifs, such as the N,N-dimethylethanamine group, are frequently investigated in medicinal chemistry for their biological activity. For instance, such structures have been explored in the synthesis of potential cytokine biosynthesis inhibitors . Furthermore, cationic amphiphilic compounds, a class that can include molecules with a polar amine head group, are known to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism studied in the context of drug-induced phospholipidosis . This makes Ethenamine, 1-ethoxy-N,N-dimethyl-, a valuable reagent for researchers developing and studying new bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

816-65-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-ethoxy-N,N-dimethylethenamine

InChI

InChI=1S/C6H13NO/c1-5-8-6(2)7(3)4/h2,5H2,1,3-4H3

InChI Key

BQGJNCWENLLBSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 1-ethoxy-N,N-dimethyl- typically involves the reaction of N,N-dimethylamine with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethenamine, 1-ethoxy-N,N-dimethyl- involves large-scale reactors and continuous flow processes. The raw materials, N,N-dimethylamine and ethyl vinyl ether, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified using distillation or other separation techniques to remove any impurities and obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 1-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The ethoxy and N,N-dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of catalysts or under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

Ethenamine, 1-ethoxy-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anesthetic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use as a solvent, intermediate, or additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethenamine, 1-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity in Catalytic Reactions
Compound Reaction Type Catalyst Yield (%) Key Insight Reference
1-ethoxy-N,N-dimethyl-ethenamine C–C Coupling Cu-MOF 85 Ethoxy enhances solvent compatibility
(Z)-2-(phenylsulfonyl)-ethenamine C–S Coupling Cu-based 78 Sulfonyl directs regioselectivity
N,N-Dimethyl enaminone α-Functionalization I₂/DMSO 90 Dimethylamino enables ambident reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethoxy-N,N-dimethyl-ethenamine, and how do reaction conditions influence yield?

  • Methodology : Palladium-catalyzed reductive cyclization is a viable approach for synthesizing structurally similar N,N-dimethyl-ethenamine derivatives. For example, (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine (3aj) was synthesized via nitroarene reduction using formic acid derivatives as CO surrogates . Key parameters include catalyst loading (e.g., Pd/C), temperature (80–100°C), and solvent choice (e.g., DMF). Yield optimization requires monitoring nitro-to-amine conversion via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be used to confirm the structure of 1-ethoxy-N,N-dimethyl-ethenamine?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Ethoxy group: δ ~1.3 ppm (triplet, -CH3_3), δ ~3.5 ppm (quartet, -OCH2_2-).
  • N,N-dimethyl groups: δ ~2.2–2.5 ppm (singlet, N(CH3_3)2_2) .
  • GC-MS : Confirm molecular ion peak (M+^+) at m/z corresponding to C6_6H13_{13}NO (calc. 115.18 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) .

Q. What are the key stability considerations for storing 1-ethoxy-N,N-dimethyl-ethenamine?

  • Methodology : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. Monitor purity via periodic GC-MS analysis. For derivatives with nitroso groups (e.g., N-methyl-N-nitroso-ethenamine), avoid prolonged exposure to light or heat due to carcinogenic nitrosamine formation .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of 1-ethoxy-N,N-dimethyl-ethenamine with atmospheric radicals (e.g., ·Cl)?

  • Methodology : Use density functional theory (DFT) at the CCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p) level to model reaction pathways. For ethenamine analogs, ·Cl addition to the C=C bond or H-abstraction from the NH group dominates, depending on substituents. Kinetic modeling (e.g., transition state theory) predicts rate constants (~1010^{-10} cm3^3 molecule1^{-1} s1^{-1}) . Validate with experimental gas-phase FTIR or mass spectrometry data.

Q. How do catalytic mechanisms differ in reductive cyclization vs. cross-coupling reactions for N,N-dimethyl-ethenamine derivatives?

  • Methodology :

  • Reductive Cyclization : Pd catalysts facilitate nitro group reduction to amine, followed by intramolecular cyclization. Key intermediates include Pd0^0-CO complexes .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd0^0/ligand systems (e.g., XPhos) for C–C bond formation. Compare turnover frequencies (TOF) and activation energies using kinetic isotope effects (KIE) studies.

Q. What strategies resolve contradictions in reported toxicity data for N,N-dimethylamine derivatives?

  • Methodology : Re-evaluate experimental conditions (e.g., dose, species, exposure routes) from conflicting studies. For example, LDLo (lowest lethal dose) values for similar compounds (e.g., doxepin hydrochloride) vary between oral (human) and intravenous (rodent) administration . Use in vitro assays (e.g., Ames test for mutagenicity) to supplement in vivo data .

Q. How can advanced mass spectrometry (HRMS/MS) differentiate degradation products of 1-ethoxy-N,N-dimethyl-ethenamine under oxidative conditions?

  • Methodology : Employ high-resolution LC-QTOF-MS to identify fragments (e.g., m/z 87.08 for N,N-dimethylamine). Compare isotopic patterns and retention times with synthesized standards. For ethoxy group oxidation, monitor m/z shifts corresponding to carboxylic acid formation (+16 amu) .

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